BGN3

Description

Properties

IUPAC Name |

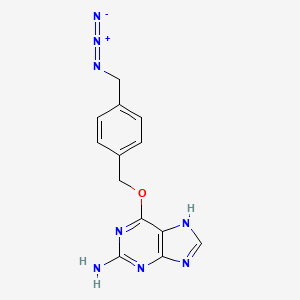

6-[[4-(azidomethyl)phenyl]methoxy]-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O/c14-13-19-11-10(16-7-17-11)12(20-13)22-6-9-3-1-8(2-4-9)5-18-21-15/h1-4,7H,5-6H2,(H3,14,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPWEULBEPDTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])COC2=NC(=NC3=C2NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Substrates and Interacting Partners of Biglycan (BGN) and BAG3

A Note on Nomenclature: The term "BGN3" does not correspond to a standard protein designation in the provided search results. It is possible this is a typographical error. This guide will therefore focus on two closely related and highly researched proteins: Biglycan (BGN) and Bcl-2-associated athanogene 3 (BAG3), both of which have extensive networks of interacting proteins that can be considered their functional substrates in various cellular processes.

Part 1: Biglycan (BGN) and its Role in Cellular Signaling

Biglycan (BGN) is a small leucine-rich proteoglycan that plays a significant role in various biological processes, including tumorigenesis and metastasis.[1] It is known to regulate several signaling pathways, and its expression levels are often associated with cancer progression.[1]

BGN Signaling Pathways and Substrates

BGN primarily functions by interacting with cell surface receptors and modulating downstream signaling cascades. A key pathway regulated by BGN is the NF-κB signaling pathway, which is crucial for the properties of cancer stem cells (CSCs).[1] In breast cancer, for instance, BGN has been shown to promote cancer stem cell properties, metastatic potential, and NF-κB signaling.[1]

The term "substrate" in the context of BGN often refers to the downstream effector molecules and pathways that are modulated by its activity.

Key Signaling Interactions:

-

NF-κB Pathway Activation: BGN can bind to Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway.[1] This activation is critical for the enrichment and metastasis of breast cancer stem cells.[1]

-

FAK Signaling Pathway: In gastric cancer, high expression of BGN is associated with lymph node metastasis through the activation of the FAK signaling pathway.[1]

-

p38 Signaling Pathway: In colon cancer cells, BGN is involved in the regulation of the p38 signaling pathway.[1]

-

PI3K-Akt-NF-κB Signaling Axis: In retinoblastomas, BGN has been shown to regulate the PI3K-Akt-NF-κB signaling axis.[1]

Quantitative Data on BGN Function

The following table summarizes the observed effects of BGN modulation in experimental settings, providing a quantitative look at its functional impact.

| Experimental Model | BGN Modulation | Observed Effect | Reference |

| Luminal Breast Cancer Cell Lines | Depletion of BGN | Suppressed enrichment of cancer stem cells and tumorsphere formation. | [1] |

| Breast Cancer Stem Cells (BCSCs) | Inhibition of BGN | Reduced migration, invasion, and cell metabolism. | [1] |

| Breast Cancer Stem Cells (BCSCs) | BGN Ablation | Decreased activation of the NF-κB transcription factor, p65, and phospho-IκB levels. | [1] |

| ALDH+ and CD29hiCD61+ BCSCs | Loss of BGN | Decreased metastatic potential. | [1] |

Experimental Protocols

1. RNA Sequencing for BGN Identification:

-

Objective: To identify upregulated genes in distinct breast cancer stem cell populations.

-

Methodology: RNA sequencing was performed on two co-existing BCSC populations, ALDH+ and CD29hiCD61+, isolated from PyMT mammary tumor cells. This led to the identification of Biglycan (BGN) as a prospective molecular target.[1]

2. Genetic Depletion of BGN:

-

Objective: To study the functional role of BGN in cancer stem cells.

-

Methodology: Genetic depletion of BGN was carried out in luminal cancer cell lines. The effects on cancer stem cell proportions and tumorsphere formation were then observed.[1]

3. Metabolic Assays:

-

Objective: To assess the impact of BGN on cellular metabolism.

-

Methodology: Glycolytic and mitochondrial metabolic assays were performed on BCSCs with and without BGN to measure changes in metabolic activity.[1]

Signaling Pathway Visualization

Caption: BGN-mediated activation of the NF-κB signaling pathway in cancer stem cells.

Part 2: BAG3 and its Interactome

Bcl-2-associated athanogene 3 (BAG3) is a multifunctional co-chaperone protein that plays a critical role in maintaining cellular protein quality control (proteostasis).[2][3] It is involved in a wide array of cellular processes, including apoptosis, autophagy, and stress responses.[3][4][5] The "substrates" of BAG3 are the numerous proteins with which it interacts to carry out these functions.

The BAG3 Interactome

Proteomic studies have been instrumental in identifying the extensive network of proteins that interact with BAG3. These interacting partners are essential for its function as a molecular scaffold, linking molecular chaperones like Hsp70 with components of various signaling pathways.[4]

High-Confidence BAG3 Interactors:

Affinity purification coupled with mass spectrometry (AP-MS) has identified a significant number of high-confidence BAG3 interactors.[4] The table below lists some of the key interacting proteins.

| Interacting Protein | Protein Family/Function | Significance of Interaction | Reference |

| HSPA1, HSPA2, HSPA6, HSPA8 | Heat Shock Protein 70 (HSP70) Family | Core components of the chaperone machinery that BAG3 co-chaperones. | [4] |

| HSPB8 | Small Heat Shock Protein | Works with BAG3 in protein quality control and autophagy. | [4] |

| SQSTM1/p62 | Autophagy Adaptor | Links BAG3 to the autophagic degradation pathway. | [4] |

| STUB1/CHIP | E3 Ubiquitin Ligase | Implicates BAG3 in the ubiquitin-proteasome system. | [4] |

| CAV1 | Oncogenic Protein | A novel target of BAG3's pro-tumor activity. | [6] |

| SERPINB2 | Tumor Suppressor Protein | A novel target modulated by BAG3. | [6] |

Experimental Protocols

1. Affinity Purification-Mass Spectrometry (AP-MS) for Interactome Analysis:

-

Objective: To identify proteins that interact with BAG3 under basal and stress conditions.

-

Methodology:

-

Cell Culture and Lysis: Cells expressing FLAG-tagged BAG3 are cultured and then lysed.

-

Affinity Purification: The cell lysate is incubated with anti-FLAG antibody-coated beads to capture BAG3 and its interacting partners.

-

Elution and Digestion: The captured protein complexes are eluted from the beads and digested into peptides.

-

Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[3][4]

-

2. BioID for Proximity-Based Labeling:

-

Objective: To identify proteins in close proximity to BAG3 within a cellular context.

-

Methodology:

-

Fusion Protein Expression: BAG3 is fused to a promiscuous biotin ligase (BirA*) and expressed in cells.

-

Biotin Labeling: In the presence of biotin, BirA* biotinylates proteins that are in close proximity to the BAG3-BirA* fusion protein.

-

Cell Lysis and Streptavidin Pulldown: The cells are lysed, and biotinylated proteins are captured using streptavidin-coated beads.

-

Mass Spectrometry: The captured proteins are identified by LC-MS/MS.[2]

-

3. Stable-Isotope Labeling by Amino acids in Cell culture (SILAC):

-

Objective: To quantitatively compare the proteomes of cells with and without BAG3 expression.

-

Methodology:

-

Isotope Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.

-

BAG3 Silencing: In the "heavy" labeled cell population, BAG3 expression is silenced.

-

Cell Lysis and Protein Mixing: The "light" and "heavy" cell populations are lysed, and the protein extracts are mixed in a 1:1 ratio.

-

Mass Spectrometry: The mixed protein sample is analyzed by LC-MS/MS. The relative abundance of proteins between the two conditions is determined by the ratio of "heavy" to "light" peptide signals.[6]

-

Experimental Workflow Visualization

Caption: Workflow for identifying BAG3 interacting proteins using Affinity Purification-Mass Spectrometry.

References

- 1. Biglycan Promotes Cancer Stem Cell Properties, NFκB Signaling and Metastatic Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of BAG3 Protein Interactions in Cardiomyopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BAG3 Proteomic Signature under Proteostasis Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of BAG3 target proteins in anaplastic thyroid cancer cells by proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanisms of Biglycan (BGN) and BAG3

A-698-2, Rev. A

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms of action for two critical signaling proteins: Biglycan (BGN) and Bcl-2 associated athanogene 3 (BAG3). An initial query for "BGN3" suggested a potential typographical ambiguity, prompting a dual-pathway investigation into both BGN and BAG3, two proteins with significant implications in cellular signaling and disease, particularly in the context of cancer and cellular stress responses. This document elucidates their respective signaling cascades, protein-protein interactions, and downstream cellular effects. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of pertinent data to facilitate research and development efforts. All signaling pathways and experimental workflows are visually represented using standardized diagrams.

Biglycan (BGN): A Multifunctional Regulator of the Tumor Microenvironment

Biglycan (BGN) is a small leucine-rich proteoglycan (SLRP) that plays a pivotal role in the tumor microenvironment.[1] While traditionally viewed as a structural component of the extracellular matrix (ECM), emerging evidence highlights its function as a potent signaling molecule that can modulate inflammation, cell growth, migration, and angiogenesis.[2][3][4]

BGN Mechanism of Action and Signaling Pathways

BGN exerts its effects primarily by engaging with cell surface receptors, most notably Toll-like receptors (TLRs) 2 and 4.[2][5] This interaction triggers a cascade of downstream signaling events that are highly context-dependent, influencing both pro- and anti-tumorigenic outcomes.[4][6]

In many cancer types, elevated BGN expression is associated with a poor prognosis.[7][8] Soluble BGN in the tumor microenvironment can act as a danger-associated molecular pattern (DAMP), activating TLR2/4 on both tumor cells and immune cells like macrophages.[2] This activation leads to the recruitment of the adaptor protein MyD88 and subsequent activation of the NF-κB and MAPK (ERK1/2, p38) signaling pathways.[2][3]

Downstream effects of this pathway activation include:

-

Increased expression of pro-inflammatory cytokines: TNF-α and MIP-2 are produced, fostering a chronic inflammatory state that can promote tumor growth.[2]

-

Enhanced cell migration and invasion: Activation of Focal Adhesion Kinase (FAK) signaling, including increased phosphorylation of FAK at multiple tyrosine residues (Tyr397, Tyr576/577, Tyr925) and its substrate Paxillin, promotes cancer cell motility.[9]

-

Promotion of angiogenesis: BGN can induce the expression of Vascular Endothelial Growth Factor (VEGF), a key driver of new blood vessel formation that is essential for tumor expansion.[10]

-

Induction of Epithelial-to-Mesenchymal Transition (EMT): BGN has been implicated in promoting EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[9]

// Nodes BGN [label="Biglycan (BGN)", fillcolor="#FBBC05", fontcolor="#202124"]; TLR2_4 [label="TLR2 / TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(ERK1/2, p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK_Pathway [label="FAK Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, MIP-2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration_Invasion [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(VEGF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EMT [label="Epithelial-to-Mesenchymal\nTransition (EMT)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BGN -> TLR2_4 [color="#5F6368"]; TLR2_4 -> MyD88 [color="#5F6368"]; MyD88 -> MAPK_Pathway [color="#5F6368"]; MyD88 -> NFkB_Pathway [color="#5F6368"]; TLR2_4 -> FAK_Pathway [color="#5F6368", style=dashed, label=" downstream activation"]; MAPK_Pathway -> Migration_Invasion [color="#5F6368"]; NFkB_Pathway -> Inflammatory_Cytokines [color="#5F6368"]; FAK_Pathway -> Migration_Invasion [color="#5F6368"]; BGN -> Angiogenesis [color="#5F6368", style=dashed, label=" promotes"]; BGN -> EMT [color="#5F6368", style=dashed, label=" promotes"]; } BGN Pro-Oncogenic Signaling Pathway.

Conversely, in some contexts, BGN can exhibit tumor-suppressive functions. For instance, in pancreatic cancer cells, exogenous BGN has been shown to upregulate the cyclin-dependent kinase inhibitor p27KIP1, leading to cell cycle arrest and inhibition of proliferation.[4] This suggests a dual role for BGN that is likely dependent on the specific cancer type, the cellular context, and the form of BGN (soluble vs. matrix-bound).

BGN Interaction Partners and Downstream Targets

The functional diversity of BGN stems from its ability to interact with a wide array of molecules.

| Interaction Partner | Downstream Target/Effect | Cancer Type | Reference |

| TLR2 / TLR4 | Activation of MyD88-dependent signaling (NF-κB, MAPKs). | Macrophages, Colon Cancer, Gastric Cancer | [2][3] |

| FAK | Increased phosphorylation and activation, leading to enhanced cell migration and invasion. | Gastric Cancer | [9] |

| Paxillin | Increased phosphorylation downstream of FAK activation. | Gastric Cancer | [9] |

| TGF-β | Modulation of TGF-β signaling, can be either pro- or anti-tumorigenic. | Pancreatic Cancer, Colorectal Cancer | [5][6] |

| EGF-R | Interaction with the Epidermal Growth Factor Receptor. | General | [6] |

| p27KIP1 | Upregulation, leading to cell cycle arrest. | Pancreatic Cancer | [4] |

| VEGF | Upregulation, promoting angiogenesis. | Colon Cancer | [10] |

| PLK1 | Downstream target; its mRNA is downregulated when BGN is downregulated. | Colorectal Cancer | [11] |

Quantitative Data Summary

| Parameter | Finding | Cancer Type | Reference |

| mRNA Expression | Significantly upregulated in tumor tissues compared to normal tissues. | Bladder, Brain, Breast, Colorectal, Gastric, Lung, Ovarian | [7][8] |

| Protein Expression | Significantly higher in tumor tissues. | Gastric Cancer, Colon Cancer | [9][12] |

| Prognostic Value | High expression is associated with poorer overall and disease-free survival. | Breast Cancer, Gastric Cancer, Ovarian Cancer | [3][7] |

| Correlation | Positively correlated with lymph node metastasis, depth of tumor invasion, and TNM stage. | Gastric Cancer | [9] |

| TLR Activation | 10 µg/ml BGN stimulates TLR2 and TLR4 to a similar extent as 10 ng/ml FSL-1 (for TLR2) or 1 ng/ml LPS-K12 (for TLR4). | Macrophages | [2] |

BAG3: A Central Hub in Cellular Stress Response and Survival

Bcl-2 associated athanogene 3 (BAG3) is a multifunctional co-chaperone protein that plays a critical role in maintaining cellular homeostasis, particularly under conditions of stress.[13][14] It is a member of the BAG (Bcl-2 associated athanogene) family and is characterized by its ability to interact with the Hsp70 molecular chaperone.[13] Upregulation of BAG3 is a hallmark of many cancers and is often associated with therapeutic resistance and poor prognosis.[15][16]

BAG3 Mechanism of Action and Signaling Pathways

BAG3 functions as a scaffold protein, integrating multiple signaling pathways to regulate key cellular processes such as apoptosis, autophagy, and cell motility.[17][18] Its diverse functions are mediated through distinct protein-protein interaction domains.

A primary function of BAG3 is the inhibition of apoptosis. It achieves this through several mechanisms:

-

Interaction with Bcl-2: BAG3 binds to the anti-apoptotic protein Bcl-2, stabilizing it and preventing the mitochondrial (intrinsic) pathway of apoptosis.[14][19]

-

Regulation of Hsp70: By acting as a co-chaperone for Hsp70, BAG3 enhances its ability to prevent the aggregation of misfolded proteins, a common trigger for apoptosis.[20]

-

Modulation of Signaling Kinases: The Hsp70-BAG3 complex can regulate the activity of pro-survival signaling molecules, including the transcription factors NF-κB, FoxM1, and Hif1α.[20][21]

BAG3 is a key regulator of chaperone-assisted selective autophagy (CASA), a process that removes damaged or misfolded proteins.[14] This is particularly important in mechanically stressed cells like cardiomyocytes and skeletal muscle cells. The BAG3/HspB8/Hsp70 complex recognizes and binds to misfolded proteins, which are then targeted for degradation via the autophagosome.[14][22]

In cancer cells, BAG3 can promote migration and invasion. This is mediated, in part, by its influence on the actin cytoskeleton and the activity of small GTPases like Rac1.[23] Reductions in BAG3 expression have been shown to decrease Rac1 activity and suppress tumor invasion and metastasis in vivo.[23]

// Nodes BAG3 [label="BAG3", fillcolor="#FBBC05", fontcolor="#202124"]; Hsp70 [label="Hsp70", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Chaperone-Assisted\nSelective Autophagy (CASA)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Motility [label="Cell Motility\n& Adhesion", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; FoxM1 [label="FoxM1", fillcolor="#F1F3F4", fontcolor="#202124"]; Hif1a [label="Hif1α", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Rac1 [label="Rac1", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges BAG3 -> Hsp70 [dir=both, color="#5F6368"]; BAG3 -> Bcl2 [color="#5F6368"]; BAG3 -> Src [color="#5F6368"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335"]; Hsp70 -> Apoptosis [arrowhead=tee, color="#EA4335"]; BAG3 -> Autophagy [color="#5F6368"]; BAG3 -> Rac1 [color="#5F6368"]; Rac1 -> Cell_Motility [color="#5F6368"]; Hsp70 -> NFkB [color="#5F6368"]; Hsp70 -> FoxM1 [color="#5F6368"]; Hsp70 -> Hif1a [color="#5F6368"]; NFkB -> Survival [color="#5F6368"]; FoxM1 -> Survival [color="#5F6368"]; Hif1a -> Survival [color="#5F6368"]; } BAG3 as a Central Signaling Hub.

BAG3 Interaction Partners and Downstream Targets

BAG3's function as a scaffold is underscored by its numerous interaction partners, facilitated by its distinct domains (WW, PXXP, BAG).

| Interaction Partner | BAG3 Domain | Downstream Target/Effect | Reference |

| Hsp70/Hsc70 | BAG domain | Regulation of chaperone activity, apoptosis, and autophagy. | [13][20] |

| Bcl-2 | BAG domain | Inhibition of apoptosis. | [14][19] |

| Small Hsps (HspB6, HspB8) | IPV motifs | Chaperone-assisted selective autophagy (CASA). | [14][22] |

| Src | PXXP domain (via SH3) | Modulation of Src signaling. | [20] |

| PLC-γ | PXXP domain (via SH3) | Regulation of cell proliferation and apoptosis. | [24][25] |

| Dynein | PXXP domain | Transport of misfolded proteins to the aggresome. | [22][25] |

| LATS1/2, AMOTL1/2 | WW domain | Regulation of the Hippo pathway. | [22][25] |

| SYNPO2 | WW domain | Regulation of dendritic spine morphology. | [24][25] |

| IFITM2 | Unmapped | Receptor for secreted BAG3, promoting tumor growth. | [15] |

Quantitative Data Summary

While specific binding affinities and kinetic data are not extensively reported in the reviewed literature, the following quantitative and semi-quantitative findings are noted.

| Parameter | Finding | Context/Cell Type | Reference |

| Expression | Constitutively high in cardiomyocytes and skeletal muscle; induced by stress. | Normal Tissues | [13][16] |

| Expression in Cancer | Highly expressed in various tumor types. | Thyroid, Breast, Liver, Leukemia, Melanoma | [16][26] |

| Prognostic Value | High expression correlates with chemoresistance and poor prognosis. | Various Cancers | [20][26] |

| Cell Motility | RNAi-mediated reduction of BAG3 decreases cell motility. | Epithelial Tumor Lines | [23] |

| Rac1 Activity | RNAi-mediated reduction of BAG3 is associated with decreased Rac1 activity. | Cos7 Kidney Epithelial Cells | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of BGN and BAG3.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis

Co-IP is used to identify in vivo protein-protein interactions by using an antibody to pull down a specific protein (the "bait") and its binding partners (the "prey").[27]

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Lyse cells in a non-detergent, low-salt lysis buffer (e.g., RIPA buffer without harsh detergents) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[28]

-

Incubate on ice with gentle rocking for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Pre-Clearing (Optional but Recommended):

-

Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with rotation.[28]

-

Pellet the beads by centrifugation and discard them. This step removes proteins that non-specifically bind to the beads.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the bait protein (e.g., anti-BAG3 or anti-BGN) to the pre-cleared lysate.[29]

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[30]

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with cold lysis buffer or a designated wash buffer. This step is critical to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Alternatively, for mass spectrometry analysis, use a non-denaturing elution buffer (e.g., a low pH glycine buffer) to preserve complex integrity.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze by Western blotting using an antibody against the expected prey protein to confirm the interaction.

-

For discovery of novel interaction partners, eluted proteins can be identified by mass spectrometry.[31]

-

// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis\n(Non-denaturing buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclear [label="Pre-clearing with Beads\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; IP [label="Immunoprecipitation:\nAdd Bait Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capture [label="Capture with Protein A/G Beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Beads (3-5x)", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="Elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\nWestern Blot or Mass Spec", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lysis [color="#5F6368"]; Lysis -> Preclear [color="#5F6368"]; Preclear -> IP [color="#5F6368"]; IP -> Capture [color="#5F6368"]; Capture -> Wash [color="#5F6368"]; Wash -> Elute [color="#5F6368"]; Elute -> Analysis [color="#5F6368"]; } Co-Immunoprecipitation (Co-IP) Workflow.

In Vitro Kinase Assay

Kinase assays are performed to determine if a signaling pathway involving protein phosphorylation is activated. This is particularly relevant for pathways downstream of BGN (e.g., MAPK, FAK) and BAG3 (e.g., Src).

This protocol is a classic method to measure the activity of a purified or immunoprecipitated kinase.

-

Kinase Preparation:

-

The kinase of interest can be a purified recombinant protein or immunoprecipitated from cell lysates.

-

If immunoprecipitating, follow the Co-IP protocol (steps 1-4) using an antibody against the kinase (e.g., anti-FAK).

-

-

Reaction Setup:

-

Prepare a master mix containing:

-

Kinase buffer (typically includes HEPES, MgCl2).

-

Substrate (a specific peptide or protein that is a known substrate for the kinase).

-

"Cold" (non-radiolabeled) ATP.

-

-

Aliquot the master mix into reaction tubes.

-

-

Kinase Reaction:

-

Initiate the reaction by adding [γ-³²P]ATP ("hot" ATP) to the tubes.

-

Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

-

Detection and Quantification:

-

If using SDS-PAGE, separate the reaction products and expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

If using P81 paper, wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity incorporated into the substrate using a scintillation counter.

-

// Nodes Start [label="Start:\nPurified or IP'd Kinase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Mix [label="Prepare Reaction Mix:\nBuffer, Substrate, Cold ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate [label="Initiate Reaction:\nAdd [γ-³²P]ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 30°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Detection & Quantification:\nSDS-PAGE or Scintillation Counting", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction_Mix [color="#5F6368"]; Reaction_Mix -> Initiate [color="#5F6368"]; Initiate -> Incubate [color="#5F6368"]; Incubate -> Stop [color="#5F6368"]; Stop -> Detection [color="#5F6368"]; } In Vitro Kinase Assay Workflow.

Conclusion

Biglycan (BGN) and BAG3 are two functionally distinct but equally important proteins in the context of cellular signaling and disease. BGN acts as a key signaling modulator in the extracellular environment, primarily through TLRs, to regulate inflammation, cell migration, and angiogenesis in the tumor microenvironment. Its role is complex, with both pro- and anti-tumorigenic functions reported. BAG3, in contrast, is an intracellular co-chaperone that serves as a critical node for integrating stress responses, apoptosis, and autophagy. Its upregulation in cancer cells provides a significant survival advantage, making it a compelling therapeutic target.

This guide has provided a detailed overview of the core mechanisms of action for both BGN and BAG3, supported by diagrams of their signaling pathways, summaries of their interaction partners, and quantitative data from the literature. The inclusion of detailed experimental protocols for Co-IP and kinase assays offers a practical resource for researchers investigating these pathways. A thorough understanding of these complex signaling networks is essential for the development of novel and effective therapeutic strategies targeting diseases in which BGN and BAG3 are implicated.

References

- 1. mdpi.com [mdpi.com]

- 2. The matrix component biglycan is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biglycan Promotes Cancer Stem Cell Properties, NFκB Signaling and Metastatic Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Decorin and Biglycan Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Biglycan as a potential regulator of tumorgenicity and immunogenicity in K-RAS-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biglycan as a potential diagnostic and prognostic biomarker in multiple human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and the Prognostic Value of Biglycan in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biglycan enhances gastric cancer invasion by activating FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. Biglycan promotes tumour proliferation and invasion in human colon cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BAG3: a multifaceted protein that regulates major cell pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BAG3: Nature’s Quintessential Multi-Functional Protein Functions as a Ubiquitous Intra-Cellular Glue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of BAG3 in cancer progression: A therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The role of Bag3 in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. The Role of the Multifunctional BAG3 Protein in Cellular Protein Quality Control and in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BAG3: Nature’s Quintessential Multi-Functional Protein Functions as a Ubiquitous Intra-Cellular Glue | MDPI [mdpi.com]

- 23. BAG3 regulates motility and adhesion of epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Role of BAG3 in Health and Disease: A “Magic BAG of Tricks” - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BAG3 Proteomic Signature under Proteostasis Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. JCI - Therapeutic targeting of BAG3: considering its complexity in cancer and heart disease [jci.org]

- 27. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 28. bitesizebio.com [bitesizebio.com]

- 29. Co-immunoprecipitation [bio-protocol.org]

- 30. creative-diagnostics.com [creative-diagnostics.com]

- 31. The Role of BAG3 Protein Interactions in Cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Biglycan (BGN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biglycan (BGN), a member of the small leucine-rich proteoglycan (SLRP) family, is a critical component of the extracellular matrix (ECM) in numerous tissues, including bone, cartilage, and tendon.[1] Its multifaceted role extends beyond structural organization to encompass vital signaling functions that regulate cellular processes such as inflammation, cell growth, and mineralization. This technical guide provides a comprehensive overview of the chemical properties, structure, and signaling pathways of Biglycan, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and professionals in drug development.

Chemical Properties and Structure

Biglycan is a proteoglycan consisting of a core protein and two glycosaminoglycan (GAG) chains. The core protein has a molecular weight of approximately 42 kDa, while the fully glycosylated form can reach 100-250 kDa.[2] The structure of the core protein is highly conserved across species, with over 90% homology between human, mouse, rat, and bovine Biglycan.[1]

Protein Core

The core protein is characterized by a central region of leucine-rich repeats (LRRs), which are crucial for its interactions with other molecules.[3] It is synthesized as a precursor protein that undergoes cleavage of an N-terminal propeptide by bone morphogenetic protein (BMP) 1 to form the mature protein.[3]

Glycosaminoglycan (GAG) Chains

Attached to the N-terminus of the core protein are two GAG chains, which can be either chondroitin sulfate (CS) or dermatan sulfate (DS), with DS being more prevalent in most connective tissues.[1] In human Biglycan, these GAG chains are attached at amino acids 5 and 10.[1][4] The composition of the GAG chains can vary depending on the tissue of origin.[1]

| Property | Value | Reference |

| Gene Name | BGN | [1] |

| Protein Name | Biglycan | [1] |

| Aliases | PG-S1, DSPG1, SLRR1A | [1] |

| Protein Class | Small Leucine-Rich Proteoglycan (SLRP) | [3] |

| Core Protein Molecular Weight | ~42 kDa | [2][3] |

| Glycosylated Molecular Weight | 100-250 kDa | [2] |

| Number of GAG Chains | 2 | [1][4] |

| GAG Chain Composition | Chondroitin Sulfate (CS) or Dermatan Sulfate (DS) | [1] |

| GAG Attachment Sites (Human) | Amino acids 5 and 10 | [1][4] |

Table 1: Key Chemical and Structural Properties of Human Biglycan.

Signaling Pathways

Biglycan is a key signaling molecule that interacts with various receptors and signaling pathways to modulate a range of cellular responses.

Toll-Like Receptor (TLR) Signaling

Soluble Biglycan can act as a danger-associated molecular pattern (DAMP) by binding to Toll-like receptors 2 (TLR2) and 4 (TLR4) on immune cells such as macrophages.[5][6] This interaction triggers a pro-inflammatory cascade through the activation of downstream signaling molecules like NF-κB, leading to the production of inflammatory cytokines.[5] In some contexts, Biglycan can also activate the NLRP3 inflammasome via TLR and P2X receptor cooperation.[7]

Wnt Signaling

Biglycan can potentiate the canonical Wnt signaling pathway by directly binding to the Wnt ligand and its co-receptor LRP6.[3] This interaction enhances Wnt-induced LRP6 phosphorylation and subsequent β-catenin-mediated gene transcription, playing a role in processes like osteoblast differentiation.[3]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Biglycan Quantification

This protocol outlines a sandwich ELISA for the quantitative measurement of Biglycan in serum, plasma, or other biological fluids.[2][4]

Materials:

-

Microplate pre-coated with anti-Biglycan antibody

-

Biglycan standard

-

Biotin-conjugated anti-Biglycan antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., sulfuric acid)

-

Wash buffer

-

Plate reader

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Reconstitute the Biglycan standard and prepare a serial dilution.

-

Sample/Standard Addition: Add 100 µL of standard or sample to each well. Incubate for 1-2 hours at 37°C.[3][4]

-

Washing: Aspirate and wash the wells 3 times with wash buffer.

-

Detection Antibody: Add 100 µL of biotin-conjugated anti-Biglycan antibody to each well. Incubate for 1 hour at 37°C.[3]

-

Washing: Aspirate and wash the wells 3 times with wash buffer.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well. Incubate for 30-60 minutes at 37°C.[3][4]

-

Washing: Aspirate and wash the wells 5 times with wash buffer.

-

Substrate Reaction: Add 90 µL of TMB substrate to each well. Incubate for 10-20 minutes at 37°C in the dark.[3][4]

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm immediately.

-

Analysis: Calculate the concentration of Biglycan in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of Biglycan

This protocol describes the detection of Biglycan in cell lysates or tissue homogenates.[1][8][9]

Materials:

-

SDS-PAGE apparatus and reagents

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Biglycan

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a suitable assay (e.g., BCA).

-

SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Biglycan antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: The presence of a band at the expected molecular weight for Biglycan indicates its presence in the sample.

Immunohistochemistry (IHC) for Biglycan Localization in Tissues

This protocol details the localization of Biglycan in paraffin-embedded tissue sections.[10][11][12]

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against Biglycan

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate-chromogen solution

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20 minutes.

-

Blocking: Block endogenous peroxidase activity (if necessary) and non-specific binding sites with a blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-Biglycan antibody overnight at 4°C.

-

Washing: Wash the slides with PBS or TBS.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Washing: Wash the slides with PBS or TBS.

-

Signal Amplification: Incubate with a streptavidin-HRP complex for 30 minutes.

-

Washing: Wash the slides with PBS or TBS.

-

Visualization: Apply the DAB substrate-chromogen solution and monitor for color development.

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then coverslip with mounting medium.

-

Analysis: Examine the slides under a microscope to determine the localization and expression pattern of Biglycan.

Conclusion

Biglycan is a structurally complex and functionally diverse proteoglycan that plays a pivotal role in both the maintenance of extracellular matrix integrity and the regulation of key cellular signaling pathways. Its involvement in inflammation, tissue repair, and disease pathogenesis makes it a significant target for further research and therapeutic development. The detailed information and protocols provided in this guide offer a valuable resource for scientists and researchers aiming to unravel the intricate biology of Biglycan and explore its potential as a diagnostic marker and therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. cloud-clone.com [cloud-clone.com]

- 3. Human Biglycan ELISA Kit [ABIN6720596] - Plasma, Serum [antibodies-online.com]

- 4. elkbiotech.com [elkbiotech.com]

- 5. The matrix component biglycan is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The matrix component biglycan is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biglycan, a danger signal that activates the NLRP3 inflammasome via toll-like and P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. ptglab.com [ptglab.com]

- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 11. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Immunohistochemical localization of the proteoglycans decorin, biglycan and versican and transforming growth factor-beta in human post-burn hypertrophic and mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BGN3 in SNAP-tag Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the innovative use of O6-benzylguanine-N3 (BGN3) and its derivatives in SNAP-tag labeling. It details the chemo-enzymatic approach that leverages this compound as a universal azide-based substrate, enabling a versatile two-step labeling strategy. This guide offers a deep dive into the underlying mechanisms, experimental protocols, and quantitative data to empower researchers in utilizing this advanced protein labeling technique.

Introduction to SNAP-tag and the Chemo-enzymatic Approach

The SNAP-tag is a powerful tool for the specific and covalent labeling of proteins of interest. It is a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT) that has been engineered to react specifically with benzylguanine (BG) derivatives. This reaction results in the irreversible transfer of the BG-conjugated probe to the SNAP-tag, allowing for the precise labeling of fusion proteins with a wide array of functionalities, including fluorophores, biotin, and beads.[1][2][3][4]

Traditionally, SNAP-tag labeling involves a one-step reaction where a SNAP-tag fusion protein is directly incubated with a BG-conjugated probe. While effective, this approach necessitates the synthesis and purification of a specific BG derivative for each desired label.[1] This can be time-consuming and costly, and the bulky nature of some labels can potentially hinder the enzymatic reaction.[1]

The introduction of azide-containing BG derivatives, such as this compound and the more efficient BGSN3, has revolutionized SNAP-tag labeling by enabling a chemo-enzymatic, two-step approach.[1] This strategy involves:

-

Enzymatic Labeling: The SNAP-tag fusion protein is first reacted with a universal azide-containing BG substrate (this compound or BGSN3). This reaction covalently attaches the benzyl-azide moiety to the SNAP-tag's active site cysteine.[1]

-

Bioorthogonal Click Chemistry: The azide-modified SNAP-tag is then subjected to a highly specific and efficient copper-free click chemistry reaction with a dibenzocyclooctyne (DBCO)-derivatized probe of choice.[1][5][6] This second step allows for the attachment of a wide variety of functional molecules.

This two-step method offers significant advantages, including the use of a single, universal BG-azide substrate for the enzymatic step, followed by a rapid and highly specific click reaction. This modularity simplifies probe synthesis and expands the repertoire of labels that can be attached to a SNAP-tagged protein.[1]

Quantitative Data: A Comparative Analysis

The efficiency of SNAP-tag labeling is critically dependent on the reaction kinetics between the SNAP-tag and its substrate. The following tables summarize the available quantitative data for this compound, BGSN3, and other common SNAP-tag substrates.

| Substrate | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes | Reference |

| BGSN3 | 1.1 x 10⁴ | Azide-containing substrate with a spacer. | [1] |

| This compound | Less efficient than BGSN3 | The shorter spacer in this compound hinders the subsequent click chemistry reaction. Specific k₂ value not reported. | [1] |

| BG-TMR | (4.29 ± 0.01) × 10⁵ | A standard, commercially available fluorescent BG derivative. | [7] |

| CP-TMR | Slower than BG-TMR | Chloropyrimidine (CP) derivatives generally show slower kinetics but can have better cell permeability. | [7] |

| SNAP-tag2 with TF-TMR | 8.22 (± 0.79) × 10⁶ | An engineered SNAP-tag with significantly faster kinetics. | [8] |

| Substrate | IC₅₀ (µM) | Notes | Reference |

| BGSN3 | 0.23 ± 0.04 | Competitive inhibition assay using SVG as the substrate. | [1] |

| This compound | 0.31 ± 0.02 | Competitive inhibition assay using SVG as the substrate. | [1] |

| SVG (BG-fluorescein) | - | Reference substrate for IC₅₀ determination. | [1] |

Experimental Protocols

This section provides detailed methodologies for the two-step chemo-enzymatic labeling of SNAP-tag fusion proteins using this compound/BGSN3.

In Vitro Two-Step Labeling of Purified SNAP-tag Fusion Proteins

Materials:

-

Purified SNAP-tag fusion protein

-

This compound or BGSN3 substrate

-

DBCO-derivatized fluorophore or other probe

-

Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT

-

Quenching solution (optional): e.g., excess free azide

Protocol:

Step 1: Enzymatic Reaction with this compound/BGSN3

-

Prepare a reaction mixture containing the purified SNAP-tag fusion protein at a final concentration of 5-20 µM in the reaction buffer.

-

Add this compound or BGSN3 to a final concentration of 1.5 to 2-fold molar excess over the protein concentration (e.g., 7.5-40 µM).

-

Incubate the reaction mixture for 60-120 minutes at 25°C to ensure complete enzymatic labeling.[1]

-

(Optional) Remove excess, unreacted this compound/BGSN3 by spin column purification or dialysis.

Step 2: Copper-Free Click Chemistry with DBCO-derivatized Probe

-

To the azide-labeled SNAP-tag fusion protein from Step 1, add the DBCO-derivatized probe to a final concentration of 1.5 to 3-fold molar excess.

-

Incubate the reaction for 1 hour at 37°C or for 4-17 hours at room temperature, protected from light.[9]

-

The labeled protein is now ready for downstream applications. If required, unreacted DBCO probe can be removed by spin column purification or dialysis.

Two-Step Labeling of SNAP-tag Fusion Proteins in Live Cells

Materials:

-

Mammalian cells expressing the SNAP-tag fusion protein

-

Cell culture medium

-

This compound or BGSN3 substrate

-

DBCO-derivatized, cell-permeable fluorophore

-

Washing Buffer: PBS or HBSS

Protocol:

Step 1: Enzymatic Labeling with this compound/BGSN3

-

Replace the cell culture medium with fresh medium containing 5-25 µM this compound or BGSN3.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Wash the cells three times with pre-warmed culture medium or washing buffer to remove unreacted this compound/BGSN3.

Step 2: Copper-Free Click Chemistry with DBCO-derivatized Probe

-

Add the cell-permeable DBCO-derivatized fluorophore to the cells at a final concentration of 2.5-15 µM in fresh culture medium.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[10]

-

Wash the cells three times with pre-warmed culture medium or washing buffer.

-

The cells are now ready for imaging.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The SNAP-tag technology is a versatile tool for studying a wide array of biological processes, including signaling pathways. By fusing the SNAP-tag to a protein of interest within a pathway, researchers can visualize its localization, trafficking, and interactions in real-time.

Example: Studying Receptor Tyrosine Kinase (RTK) Internalization

An RTK can be fused with a SNAP-tag to study its ligand-induced internalization and subsequent trafficking through endosomal compartments. The chemo-enzymatic approach with this compound allows for pulse-chase experiments to track different populations of the receptor over time.

Caption: Signaling pathway of RTK internalization studied with SNAP-tag.

Experimental Workflows

Chemo-enzymatic SNAP-tag Labeling Workflow

This diagram illustrates the two-step labeling process using this compound/BGSN3 and a DBCO-fluorophore.

Caption: Workflow of the two-step chemo-enzymatic SNAP-tag labeling.

Troubleshooting

| Problem | Possible Cause | Solution |

| Inefficient Enzymatic Labeling | - Inactive SNAP-tag fusion protein.- Suboptimal reaction conditions. | - Verify protein expression and activity.- Optimize pH (7.0-8.0) and salt concentration (50-250 mM).- Increase incubation time or substrate concentration. |

| High Background Fluorescence | - Excess unreacted DBCO-fluorophore.- Non-specific binding of the fluorophore. | - Ensure thorough washing after the click chemistry step.- Reduce the concentration of the DBCO-fluorophore.- Include a blocking step with a non-fluorescent DBCO derivative if necessary. |

| No Click Chemistry Labeling | - Incomplete enzymatic reaction.- Steric hindrance of the azide group (more likely with this compound).- Degraded DBCO-fluorophore. | - Confirm complete azide labeling before proceeding.- Use BGSN3 with its longer spacer arm.[1]- Use fresh, properly stored DBCO-fluorophore. |

| Cell Toxicity | - High concentrations of substrates or fluorophores. | - Titrate down the concentrations of this compound/BGSN3 and the DBCO-fluorophore to the lowest effective level. |

Conclusion

The use of this compound and its longer-spacer counterpart, BGSN3, represents a significant advancement in SNAP-tag labeling technology. The two-step chemo-enzymatic approach provides researchers with enhanced flexibility, modularity, and efficiency for labeling proteins of interest. By understanding the principles, quantitative parameters, and experimental protocols outlined in this guide, scientists and drug development professionals can effectively leverage this powerful technique to gain deeper insights into complex biological systems.

References

- 1. The SNAP-tag technology revised: an effective chemo-enzymatic approach by using a universal azide-based substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. Evaluation of Fluorophores to Label SNAP-Tag Fused Proteins for Multicolor Single-Molecule Tracking Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. glenresearch.com [glenresearch.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. neb.com [neb.com]

The Application of Azide Group Functionality in Elucidating the Role of BAG3 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein function and signaling pathways is fundamental to drug discovery and development. The ability to specifically label and track proteins of interest within their native cellular environment provides invaluable insights into their mechanisms of action and their roles in disease. Bioorthogonal chemistry, particularly the use of azide-functionalized molecules, has emerged as a powerful tool for achieving this. This technical guide provides an in-depth exploration of azide group functionality, primarily through the lens of "click chemistry," and its application to the study of the multifaceted signaling protein, Bcl-2-associated athanogene 3 (BAG3).

BAG3 is a co-chaperone protein that plays a critical role in numerous cellular processes, including apoptosis, autophagy, and stress responses.[1][2][3][4][5][6][7] Its dysregulation is implicated in a variety of diseases, most notably cancer and heart disease, making it a compelling therapeutic target.[4][8][9][10] This guide will detail the structure and signaling pathways of BAG3, provide a comprehensive overview of the experimental protocols for azide labeling of proteins, and present quantitative data to inform experimental design.

Core Concepts: Azide Group Functionality and Bioorthogonal Chemistry

The azide functional group (–N₃) is a small, abiotic moiety that is virtually absent in biological systems.[11] This makes it an ideal "bioorthogonal handle" for chemical reactions that can proceed within a living system without interfering with native biochemical processes. The primary reactions involving azides in this context are the Staudinger ligation and, more prominently, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12] These "click chemistry" reactions are characterized by their high efficiency, specificity, and biocompatibility.[12]

BAG3: A Key Regulator of Cellular Homeostasis and Disease

BAG3 is a highly conserved, 575-amino acid protein with a modular structure that facilitates its interaction with a wide array of binding partners.[13][14][15] This multi-domain architecture, which includes a WW domain, a proline-rich (PXXP) region, two IPV (Ile-Pro-Val) motifs, and a C-terminal BAG domain, allows it to function as a molecular scaffold, integrating multiple signaling pathways.[13][14][15][16]

Key Signaling Pathways Involving BAG3

1. Anti-Apoptotic Signaling: BAG3 is a potent inhibitor of apoptosis. It can bind to the anti-apoptotic protein Bcl-2 via its BAG domain, stabilizing it and preventing the release of pro-apoptotic factors from the mitochondria.[1][3][5] Furthermore, the BAG3-Hsp70 complex can prevent the translocation of the pro-apoptotic protein Bax to the mitochondria.[1][17]

2. Autophagy Regulation: BAG3 plays a crucial role in chaperone-assisted selective autophagy (CASA), a process for clearing misfolded proteins.[18][19] The BAG3-Hsp70 complex recognizes and binds to misfolded proteins, targeting them for degradation via the autophagic pathway.[6][19] This process is critical for maintaining protein quality control and cellular homeostasis.[5][6]

3. Cancer Proliferation and Chemoresistance: In many cancers, BAG3 is overexpressed and correlates with poor prognosis and resistance to therapy.[2][4][9] It promotes cancer cell survival by inhibiting apoptosis and enhancing autophagy, which allows tumor cells to withstand stress and the effects of chemotherapeutic agents.[1][4] BAG3 also regulates signaling pathways involved in cell proliferation, migration, and invasion, such as the EGFR and NF-kB pathways.[4][8]

Quantitative Data for BAG3 Interactions and Inhibition

The following tables summarize key quantitative data related to BAG3 protein interactions and the effects of small molecule inhibitors.

| Interacting Proteins | Binding Affinity (Kd/IC50) | Method | Reference(s) |

| Hsp70 (ATP state) | ~13 nM | Not Specified | [20] |

| Hsp70 (ADP state) | Weaker affinity | Not Specified | [21] |

| sHsps (Hsp27, αB-crystallin, Hsp22) | 350 nM - 8700 nM | Flow Cytometry Protein Interaction Assay (FCPIA) | [20] |

| Inhibitor | IC50 / EC50 | Assay | Reference(s) |

| YM-1 (inhibits Hsp70-Bag3 interaction) | ~5 µmol/L | Flow Cytometry Protein Interaction Assay (FCPIA) | [22] |

| JG-98 (inhibits Hsp70-Bag3 interaction) | 1.6 ± 0.3 µmol/L | In vitro binding assay | [21] |

| JG-98 (antiproliferative activity) | 0.3 - 4 µmol/L | Cell viability assays in various cancer cell lines | [21] |

| JG-98 (toxicity in healthy mouse fibroblasts) | ~4.5 µmol/L | Cell viability assay | [21] |

Experimental Protocols

This section provides detailed methodologies for the introduction of azide groups into proteins and their subsequent detection and modification using click chemistry.

Protocol 1: Metabolic Labeling of Proteins with Azido-Amino Acids

This method involves the incorporation of a non-canonical amino acid containing an azide group into newly synthesized proteins. L-azidohomoalanine (AHA), an analog of methionine, is a commonly used reagent for this purpose.[23][24]

Materials:

-

Methionine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Culture cells to 70-80% confluency.

-

Wash the cells with warm PBS.

-

Incubate the cells in methionine-free medium for 1-2 hours to deplete endogenous methionine.

-

Replace the starvation medium with AHA-containing labeling medium (typically 25-50 µM AHA in methionine-free medium supplemented with dFBS).

-

Incubate for the desired labeling period (e.g., 4-24 hours), depending on the protein of interest's turnover rate.

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Quantify the protein concentration of the lysate. The lysate is now ready for downstream click chemistry applications.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Proteins

This protocol describes the ligation of an alkyne-containing probe (e.g., a fluorophore or biotin) to an azide-labeled protein.

Materials:

-

Azide-labeled protein lysate (from Protocol 1)

-

Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

PBS

Procedure:

-

To the azide-labeled protein lysate, add the alkyne-functionalized probe to the desired final concentration (typically 10-100 µM).

-

Prepare a fresh solution of the click-chemistry catalyst premix. For a typical reaction, combine CuSO₄ (final concentration 1 mM) and THPTA (final concentration 5 mM).

-

Add the catalyst premix to the protein sample.

-

Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 5 mM).

-

Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

-

The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to protein precipitation or purification steps.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Proteins

SPAAC is a copper-free alternative to CuAAC, making it suitable for live-cell labeling and applications where copper toxicity is a concern.[25][26] This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide.

Materials:

-

Azide-labeled protein (in cells or lysate)

-

Strained alkyne probe (e.g., DBCO, BCN, or DIBO-functionalized fluorophore or biotin)

-

PBS or cell culture medium

Procedure:

-

Prepare a stock solution of the strained alkyne probe in a compatible solvent (e.g., DMSO).

-

Add the strained alkyne probe to the azide-labeled cells or lysate. A 2- to 10-fold molar excess of the alkyne probe over the estimated amount of azide-labeled protein is a common starting point.

-

Incubate the reaction. Reaction times can vary from 1 to 12 hours, depending on the specific strained alkyne used and the reaction temperature (room temperature or 37°C for live cells).

-

After incubation, wash the cells or purify the protein lysate to remove excess probe.

-

The labeled proteins are now ready for downstream analysis.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key BAG3 signaling pathways and the experimental workflow for azide labeling and click chemistry.

Caption: BAG3 Anti-Apoptotic Signaling Pathway.

References

- 1. The Role of BAG3 in Health and Disease: A “Magic BAG of Tricks” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. JCI - Therapeutic targeting of BAG3: considering its complexity in cancer and heart disease [jci.org]

- 5. BAG3: Nature’s Quintessential Multi-Functional Protein Functions as a Ubiquitous Intra-Cellular Glue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAG3 Proteomic Signature under Proteostasis Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BAG3 promotes tumour cell proliferation by regulating EGFR signal transduction pathways in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are BAG3 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Therapeutic targeting of BAG3: considering its complexity in cancer and heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Role of the Multifunctional BAG3 Protein in Cellular Protein Quality Control and in Disease [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. The Role of the Multifunctional BAG3 Protein in Cellular Protein Quality Control and in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WW domain of BAG3 is required for the induction of autophagy in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Co-chaperone BAG3 enters autophagic pathway via its interaction with microtubule associated protein 1 light chain 3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BAG3 mediates chaperone-based aggresome-targeting and selective autophagy of misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BAG3 is a modular, scaffolding protein that physically links heat shock protein 70 (Hsp70) to the small heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Hsp70-Bag3 interactions regulate cancer-related signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Biglycan (BGN) in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biglycan (BGN), a member of the small leucine-rich proteoglycan (SLRP) family, is a key component of the extracellular matrix (ECM) involved in collagen fibril assembly. Beyond its structural role, soluble BGN functions as a potent signaling molecule, acting as a danger-associated molecular pattern (DAMP) by engaging with innate immunity receptors. Its expression and cleavage are implicated in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and cancer progression, making it a significant target for biochemical investigation and drug development. This guide provides an in-depth overview of the applications of BGN in biochemical assays, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate research and development.

Data Presentation: Quantitative Insights into BGN Activity

The following tables summarize key quantitative data from biochemical assays involving Biglycan, offering a comparative look at its interactions and expression.

Table 1: Inhibition of Matrix Metalloproteinase-14 (MMP-14) Activity by Biglycan

| Proteoglycan | Concentration (nM) | % Inhibition of MMP-14 | Inhibition Constant (Ki) (nM) |

| Biglycan (BGN) | 100 | 92% | 19.0 |

| Decorin (DCN) | 100 | 76% | 30.9 |

| Fibromodulin (FMOD) | 100 | 83% | 27.1 |

| Lumican (LUM) | 100 | 86% | 29.3 |

Data sourced from a study on the differential targeting of MMP-14 by various SLRPs.[1][2][3][4]

Table 2: Biglycan Expression in Cancer Tissues

| Cancer Type | Comparison | Method | Finding | Reference |

| Gastric Cancer | Tumor vs. Non-tumor tissue | qRT-PCR, IHC | BGN expression is significantly higher in tumor tissues. Upregulated in 77.8% of patients. | [5] |

| Breast Cancer | Tumor vs. Normal mammary gland | Oncomine database | BGN is upregulated in human breast cancers. | [6] |

| Breast Cancer | Tumor Stroma vs. Tumor Epithelium | Oncomine database | BGN expression is higher in the tumor stromal compartment. | [6] |

| Canine Intervertebral Disc Degeneration | Chondrodystrophic vs. Non-chondrodystrophic NP | Western Blot | BGN expression is markedly reduced in non-chondrodystrophic nucleus pulposus. | [7] |

Core Signaling Pathways Involving Biglycan

Biglycan is a crucial modulator of several key signaling pathways. The following diagrams, created using the DOT language, illustrate these complex interactions.

Biglycan-Mediated NF-κB Signaling

Soluble Biglycan can act as a ligand for Toll-like receptors (TLR) 2 and 4, initiating a pro-inflammatory signaling cascade that leads to the activation of the transcription factor NF-κB.[8][9] This pathway is pivotal in sterile inflammation and the tumor microenvironment.

References

- 1. biAb Mediated Restoration of the Linkage between Dystroglycan and Laminin-211 as a Therapeutic Approach for α-Dystroglycanopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of stromal biglycan promotes normalization of the tumor microenvironment and enhances chemotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Breast cancer normalization induced by embryonic mesenchyme is mediated by extracellular matrix biglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Biglycan (BGN) as a Therapeutic Target: A Technical Guide

Note: This document addresses Biglycan (BGN), as comprehensive searches for "BGN3" did not yield a distinct molecular entity. It is presumed that "this compound" may be a typographical error or a less common alias for Biglycan.

Introduction

Biglycan (BGN) is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the extracellular matrix and is increasingly implicated in various pathological processes, most notably cancer. Initially identified as a component of bone and cartilage, recent research has unveiled its function as a signaling molecule that can modulate key cellular pathways involved in tumorigenesis, metastasis, and inflammation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and therapeutic potential of targeting BGN, with a focus on its role in cancer biology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Initial Characterization

The discovery of Biglycan dates back to the study of proteoglycans in connective tissues. As a member of the SLRP family, it is characterized by a protein core containing leucine-rich repeats, which are flanked by two chondroitin sulfate or dermatan sulfate glycosaminoglycan (GAG) chains. This structure allows BGN to interact with a variety of extracellular matrix components, including collagen, as well as with cell surface receptors.

BGN in Cancer Biology and Signaling Pathways

A growing body of evidence highlights the role of BGN in promoting cancer stem cell (CSC) properties, which are critical for tumor initiation, progression, and metastasis.[1] BGN has been shown to be upregulated in several cancers, including breast, pancreatic, gastric, endometrial, colon, and bladder cancer.[1] Its expression is often correlated with poor prognosis and increased metastatic potential.

The NF-κB Signaling Pathway

A key mechanism through which BGN exerts its pro-tumorigenic effects is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] BGN can bind to Toll-like receptors (TLRs), particularly TLR2 and TLR4, on the surface of cancer cells. This interaction triggers a downstream signaling cascade that leads to the activation of the IKK complex, subsequent phosphorylation and degradation of IκB, and the nuclear translocation of the NF-κB p65 subunit. In the nucleus, NF-κB acts as a transcription factor to promote the expression of genes involved in cell survival, proliferation, and inflammation. The depletion of BGN has been shown to attenuate NF-κB signaling in breast cancer stem cells (BCSCs).[1]

References

An In-depth Technical Guide to Bicyclo[6.1.0]nonyne (BCN) Click Chemistry: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Bicyclo[6.1.0]nonyne (BCN) click chemistry, a cornerstone of modern bioconjugation and drug development. We will delve into the underlying mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) involving BCN, present comparative quantitative data, and provide detailed experimental protocols for its application.

Fundamental Principles of BCN Click Chemistry

BCN is a cyclooctyne, a class of molecules featuring a highly strained eight-membered alkyne ring. This inherent ring strain is the driving force behind its reactivity in SPAAC reactions. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a bioorthogonal reaction, meaning it can proceed within complex biological systems without interfering with native biochemical processes. This is because it does not require a cytotoxic copper catalyst.[1]

The reaction between BCN and an azide-functionalized molecule is a [3+2] cycloaddition that forms a stable triazole linkage. The high degree of ring strain in BCN (approximately 18 kcal/mol) significantly lowers the activation energy of this reaction, allowing it to proceed readily at physiological temperatures and in aqueous environments.[2] BCN is particularly well-suited for aqueous bioconjugations due to its high reactivity and hydrophilicity compared to other copper-free click chemistry probes.[1]

Quantitative Data: A Comparative Analysis of Cyclooctyne Reaction Rates

The choice of cyclooctyne is critical and depends on the specific application, balancing reaction kinetics with factors like stability and hydrophobicity. Dibenzocyclooctyne (DBCO) derivatives generally exhibit the fastest reaction rates, making them suitable for applications where speed is paramount.[3] However, BCN offers advantages in terms of its smaller size and lower lipophilicity, which can be beneficial in certain biological contexts.[3][4] The reaction rate of BCN is also influenced by the electronic properties of the azide, reacting significantly faster with aromatic azides than aliphatic ones.[1][2]

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| BCN | Benzyl Azide | ~0.06 - 0.1 | [3] |

| BCN | Phenyl Azide | ~0.75 | [2] |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | [3] |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | [3] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[3]

Experimental Protocols

3.1. General Protocol for Antibody Labeling with BCN-NHS Ester

This protocol describes the conjugation of a BCN moiety to an antibody via its primary amines (lysine residues) using an N-hydroxysuccinimide (NHS) ester derivative of BCN.

Materials:

-

Antibody of interest (free of BSA and sodium azide)

-

BCN-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris or 1 M glycine)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

BCN-NHS Ester Stock Solution Preparation:

-

Allow the vial of BCN-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of BCN-NHS ester in anhydrous DMSO.[7]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification:

3.2. Cell Surface Labeling via SPAAC

This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

-

Cells with azide-functionalized surface glycans (e.g., cultured with an azide-modified sugar)

-

BCN-functionalized fluorescent dye

-

Cell culture medium

-

PBS

Procedure:

-

Cell Preparation:

-

Labeling Reaction:

-

Washing and Analysis:

-

Wash the cells several times with PBS to remove any unreacted BCN-dye.

-

The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.

-

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. biotium.com [biotium.com]

- 6. broadpharm.com [broadpharm.com]

- 7. furthlab.xyz [furthlab.xyz]

- 8. researchgate.net [researchgate.net]

- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

The Immunomodulatory Role of Biglycan in the Host Response to H5N1 Influenza A Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract